![molecular formula C30H27BO2 B1427039 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane CAS No. 1149804-35-2](/img/structure/B1427039.png)

4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane

Descripción general

Descripción

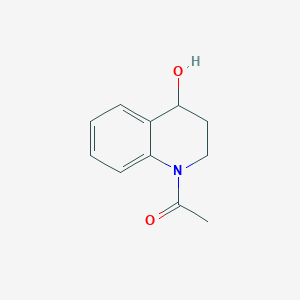

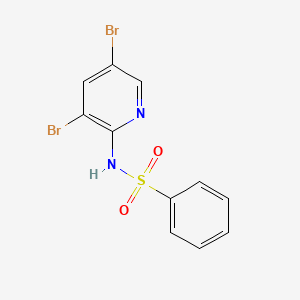

“4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane” is a boronic ester . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Molecular Structure Analysis

The molecular formula of this compound is C30H27BO2 . The InChI code is 1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-15-9-7-13-23(25)27(24-14-8-10-16-26(24)28)22-18-17-20-11-5-6-12-21(20)19-22/h5-19H,1-4H3 .Chemical Reactions Analysis

This compound may be involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 430.35 .Aplicaciones Científicas De Investigación

Building Block for Synthesis of Biologically Active Compounds

Büttner et al. (2007) discussed the use of a derivative of this compound as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This approach was specifically applied in developing a new synthesis for the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

Applications in Molecular Solar Thermal (MOST) Energy Storage

Schulte and Ihmels (2022) synthesized borylated norbornadienes, including a derivative of this compound, for use in Pd-catalyzed Suzuki–Miyaura coupling reactions. These derivatives are promising for molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).

Semiconducting Polymers Synthesis

Kawashima et al. (2013) utilized a derivative of this compound for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, demonstrating its application in high-performance semiconducting polymers (Kawashima et al., 2013).

Development of Blue-Emitting Materials

Zhan et al. (2013) synthesized oligocarbazoles-functionalized anthracenes, using a derivative of this compound, for potential application as novel blue-emitting materials in OLEDs or related devices (Zhan, Cao, Xue, & Lu, 2013).

Electroluminescence Properties in Organic Materials

Lee et al. (2014) studied the electroluminescence properties of dual core chromophores, including derivatives of this compound, for applications in blue emission, particularly in the field of organic materials (Lee et al., 2014).

Detection of Hydrogen Peroxide

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, incorporating a derivative of this compound, for the detection of hydrogen peroxide (H2O2), highlighting its utility in chemical sensing (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

This compound is a type of organoboron compound, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound contains an anthracene moiety, which is a polycyclic aromatic hydrocarbon with photocatalytic properties, and a naphthalene moiety, another polycyclic aromatic hydrocarbon. These structures suggest potential applications in materials science and photovoltaic devices.

The compound also contains a 1,3,2-dioxaborolane ring, which is a common motif in boronic esters and boronic acids. These compounds are often used as reagents in organic synthesis, particularly in carbon-carbon bond-forming reactions .

The compound’s properties such as boiling point (predicted to be 576.4±19.0 °C), density (predicted to be 1.18±0.1 g/cm3), and its solid physical form suggest that it is stable under normal conditions . It should be stored in a dry room temperature environment .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(10-naphthalen-1-ylanthracen-9-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-17-9-7-15-23(25)27(24-16-8-10-18-26(24)28)22-19-11-13-20-12-5-6-14-21(20)22/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMCBFYBIMINFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.